Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate
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Overview
Description
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is a boronic ester derivative. This compound is known for its unique structure, which includes a cyclobutane ring and a boronic ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic ester group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted derivatives, which can be further used in various applications .
Scientific Research Applications
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene]cyclobutanecarboxylate: Similar structure but with a methylene group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a pyrazole ring instead of a cyclobutane ring.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: Another pyrazole derivative with a boronic ester group
Uniqueness
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is unique due to its cyclobutane ring, which imparts specific steric and electronic properties. This makes it particularly useful in certain organic synthesis reactions where other boronic esters may not be as effective .
Properties
Molecular Formula |
C12H21BO4 |
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Molecular Weight |
240.11 g/mol |
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-9)10(14)15-5/h8-9H,6-7H2,1-5H3 |
InChI Key |
YTEXUNBCJYUQCC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(C2)C(=O)OC |
Origin of Product |
United States |
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